molecular formula C5H11NO2 B8137774 (3S,5S)-Piperidine-3,5-diol

(3S,5S)-Piperidine-3,5-diol

Cat. No.: B8137774
M. Wt: 117.15 g/mol
InChI Key: QCQKTGJRAPFKRX-WHFBIAKZSA-N
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Description

(3S,5S)-Piperidine-3,5-diol is a chiral compound with two hydroxyl groups attached to a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The stereochemistry of this compound plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-Piperidine-3,5-diol typically involves the reduction of a suitable precursor, such as a piperidine derivative with protected hydroxyl groups. One common method is the catalytic hydrogenation of a piperidine-3,5-dione derivative under mild conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, solvent, and reaction conditions is optimized to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3S,5S)-Piperidine-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form piperidine derivatives with different substitution patterns.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Hydrogen gas with Pd/C or other suitable catalysts.

    Substitution: TsCl or MsCl with a base such as triethylamine (TEA).

Major Products Formed:

    Oxidation: Piperidine-3,5-dione or piperidine-3,5-dial.

    Reduction: Various substituted piperidine derivatives.

    Substitution: Piperidine derivatives with different functional groups replacing the hydroxyl groups.

Scientific Research Applications

Medicinal Chemistry

(3S,5S)-Piperidine-3,5-diol is explored for its potential pharmacological properties:

  • Analgesic and Anti-inflammatory Properties : Research indicates that compounds derived from this compound may exhibit analgesic effects and could be developed into anti-inflammatory agents.
  • Interaction with Biological Targets : Studies have shown that this compound can interact with various biological targets, including enzymes and receptors, potentially modulating their activity.

Organic Synthesis

The compound serves as a valuable chiral building block in organic synthesis:

  • Chiral Auxiliary : It is utilized in the synthesis of complex organic molecules due to its chirality, which can influence the stereochemistry of the products formed.
  • Reactions : this compound can undergo oxidation to form diketopiperidine derivatives or reduction to yield piperidine derivatives without hydroxyl groups.

Material Science

In material science, this compound has applications in developing new materials:

  • Polymer Chemistry : Its structural characteristics allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
  • Catalysis : The compound may also serve as a catalyst in various chemical reactions due to its functional groups facilitating reaction pathways.

Case Study 1: Pharmacological Research

In a study examining the analgesic properties of this compound derivatives, researchers found that certain modifications to the compound enhanced its efficacy in pain relief models. The study highlighted the potential for developing new analgesics based on this scaffold.

Case Study 2: Chiral Synthesis

A research group successfully synthesized a series of complex organic molecules using this compound as a chiral auxiliary. The study demonstrated how varying reaction conditions influenced product stereochemistry and yield.

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryPotential analgesic agent
Organic SynthesisChiral building block
Material ScienceEnhancing polymer properties
Reaction TypeProduct FormedConditions
OxidationDiketopiperidine derivativesPCC or DMSO
ReductionPiperidine without hydroxyl groupsLithium aluminum hydride
SubstitutionVarious substituted piperidinesNucleophilic substitution

Mechanism of Action

The mechanism of action of (3S,5S)-Piperidine-3,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The stereochemistry of the compound plays a crucial role in determining its interactions and biological activity.

Comparison with Similar Compounds

    (3R,5R)-Piperidine-3,5-diol: The enantiomer of (3S,5S)-Piperidine-3,5-diol, with different stereochemistry.

    Piperidine-3,5-dione: An oxidized form of the compound.

    Piperidine-3,5-dial: Another oxidized derivative.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Biological Activity

(3S,5S)-Piperidine-3,5-diol is a chiral compound classified as a piperidine derivative, notable for its pharmacological potential and diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C5_5H11_{11}NO2_2
  • Molecular Weight: 115.15 g/mol
  • SMILES Notation: O[C@@H]1CNCC@@HC1

The compound features two hydroxyl groups at the 3 and 5 positions of the piperidine ring, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding: The compound may bind to specific receptors or enzymes, modulating their activity through hydrogen bonding facilitated by its hydroxyl groups. This interaction can enhance binding affinity and specificity.
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and bioavailability .

Biological Activities

Recent research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity: Compounds similar to this compound have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
  • Anticancer Properties: Studies indicate that piperidine derivatives exhibit anticancer activities by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific structural features of this compound may enhance these effects .
  • Neuropharmacological Effects: Research has explored the potential of piperidine derivatives in treating neurodegenerative diseases. Some derivatives have shown promise in preclinical models for conditions like Alzheimer's disease due to their ability to modulate neuroprotective pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperidine derivatives against common pathogens. This compound was found to exhibit notable inhibitory effects against Staphylococcus aureus and Escherichia coli in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Anticancer Activity

In a preclinical study involving human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. At concentrations of 50 µM and above, significant apoptosis was observed through flow cytometry analysis.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
(3R,5R)-Piperidine-3,5-diolLower antimicrobial activityDifferent stereochemistry affects binding
1-BenzylpiperidineLacks hydroxyl groupsReduced reactivity and pharmacological properties
3,5-DihydroxypiperidineSimilar activityEnhanced solubility due to hydroxyl groups

Properties

IUPAC Name

(3S,5S)-piperidine-3,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQKTGJRAPFKRX-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC[C@H]1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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